molecular formula C18H17N5O3S2 B4119360 N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide

Cat. No. B4119360
M. Wt: 415.5 g/mol
InChI Key: UKUPMWJEZPSQCB-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide, commonly known as APH-1, is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazine derivative that has shown promising results in various studies related to cancer and other diseases.

Mechanism of Action

The mechanism of action of APH-1 involves the inhibition of tubulin polymerization, which is essential for cell division. APH-1 binds to the colchicine binding site of tubulin, leading to the disruption of microtubule assembly and cell division. This mechanism is particularly effective against cancer cells, which have a high rate of cell division.
Biochemical and Physiological Effects:
APH-1 has been found to have several biochemical and physiological effects. It has been shown to induce G2/M phase cell cycle arrest, leading to the inhibition of cell division. APH-1 has also been found to inhibit the migration and invasion of cancer cells, which is crucial for the prevention of metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of APH-1 is its potent cytotoxicity against cancer cells. It has shown promising results in various preclinical studies, making it a potential candidate for cancer therapy. However, the limitations of APH-1 include its poor solubility and stability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for the research on APH-1. One of the potential areas of research is the development of novel formulations that can improve its solubility and stability. Another area of research is the investigation of its potential applications in combination therapy with other anticancer drugs. Additionally, the exploration of its mechanism of action and the identification of its molecular targets can provide valuable insights for the development of more effective cancer therapies.
Conclusion:
APH-1 is a promising chemical compound that has shown significant potential in cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a potential candidate for further research and development. The future directions for research on APH-1 can provide valuable insights for the development of more effective cancer therapies.

Scientific Research Applications

APH-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown significant cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. APH-1 has also been found to induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment.

properties

IUPAC Name

1-[(4-pyrrol-1-ylbenzoyl)amino]-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c19-28(25,26)16-9-5-14(6-10-16)20-18(27)22-21-17(24)13-3-7-15(8-4-13)23-11-1-2-12-23/h1-12H,(H,21,24)(H2,19,25,26)(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUPMWJEZPSQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}-N-(4-sulfamoylphenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide
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N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide
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N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide
Reactant of Route 4
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N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide

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